8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tricyclic structure with pyrazole and quinoline moieties. The substituents at positions 3, 5, and 8 include methoxy groups and 4-methoxyphenylmethyl groups, which influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3/c1-30-19-8-4-17(5-9-19)15-29-16-23-25(18-6-10-20(31-2)11-7-18)27-28-26(23)22-14-21(32-3)12-13-24(22)29/h4-14,16H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEXKZZGIYLIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, such as 4-methoxyphenylisocyanate . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of bioreactors, such as those containing lipase from Serratia marcescens, has been proposed for the production of related compounds .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions may produce various substituted pyrazoloquinolines .
Scientific Research Applications
8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The pyrazolo[4,3-c]quinoline scaffold is highly tunable, with substituents at positions 3, 5, and 8 determining solubility, bioavailability, and target interactions. Below is a comparative analysis of key analogs:
Key Observations:
- Electron-Withdrawing vs. Methoxy (OCH₃) groups improve solubility through polarity .
- Steric Effects : Bulky substituents like 4-methoxyphenylmethyl at position 5 may hinder binding to flat aromatic protein pockets compared to smaller groups (e.g., methylbenzyl in ).
- Molecular Weight : Derivatives with additional fused rings (e.g., dioxane in ) exhibit higher molecular weights (>470 g/mol), which may limit blood-brain barrier penetration.
Pharmacological and Physicochemical Data
While direct pharmacological data for the target compound are unavailable, analogs demonstrate:
- Antimicrobial Activity: Pyrazoloquinolines with amino groups (e.g., 4-amino derivatives) show moderate activity against bacterial strains, likely due to intercalation with DNA .
- Anti-Inflammatory Potential: Compounds like 3-(4-hydroxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide exhibit IC₅₀ values <17.21 µM in anti-inflammatory assays, suggesting that methoxy groups enhance activity .
- Thermal Stability : High melting points (>200°C) are common, attributed to rigid aromatic frameworks and intermolecular π-π stacking .
Biological Activity
8-Methoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a synthetic compound that belongs to the pyrazoloquinoline class. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 312.37 g/mol
1. Anticancer Activity
Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown efficacy against various cancer cell lines.
- Mechanism of Action : These compounds are believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators such as cyclins and CDKs.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.7 | |
| A549 (Lung Cancer) | 10.5 |
2. Anti-inflammatory Activity
The anti-inflammatory effects of pyrazoloquinoline derivatives have been evaluated through various in vitro assays. Notably, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has been a focus.
- Key Findings : The compound demonstrated a significant reduction in NO levels, comparable to established anti-inflammatory agents.
3. Antimicrobial Activity
Studies have also explored the antimicrobial properties of this compound against various bacterial strains.
- Activity Spectrum : The compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of pyrazoloquinoline derivatives:
- Case Study on Cancer Treatment : A study involving a series of pyrazoloquinolines demonstrated their effectiveness in reducing tumor size in xenograft models when administered at specific dosages.
- Anti-inflammatory Effects in Animal Models : In vivo studies showed that administration of the compound significantly reduced inflammation markers in models of arthritis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
